3-(azetidin-2-ylmethoxy)pyridine;dihydrochloride 3-(azetidin-2-ylmethoxy)pyridine;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18374685
InChI: InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H
SMILES:
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol

3-(azetidin-2-ylmethoxy)pyridine;dihydrochloride

CAS No.:

Cat. No.: VC18374685

Molecular Formula: C9H14Cl2N2O

Molecular Weight: 237.12 g/mol

* For research use only. Not for human or veterinary use.

3-(azetidin-2-ylmethoxy)pyridine;dihydrochloride -

Specification

Molecular Formula C9H14Cl2N2O
Molecular Weight 237.12 g/mol
IUPAC Name 3-(azetidin-2-ylmethoxy)pyridine;dihydrochloride
Standard InChI InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H
Standard InChI Key GVEVDINKRFDXFP-UHFFFAOYSA-N
Canonical SMILES C1CNC1COC2=CN=CC=C2.Cl.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a pyridine ring substituted at the 3-position by a methoxy group connected to an azetidine ring. The azetidine (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity, enhancing binding specificity to biological targets . The dihydrochloride salt form improves solubility and stability for laboratory handling .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₄Cl₂N₂O
Molecular Weight237.12 g/mol
IUPAC Name3-(azetidin-2-ylmethoxy)pyridine; dihydrochloride
Canonical SMILESC1CNC1COC2=CN=CC=C2.Cl.Cl
Chiral Centers1 (azetidine C2)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies confirm the presence of distinct proton environments:

  • Pyridine ring: Signals at δ 8.3–7.1 ppm (aromatic protons) .

  • Azetidine ring: Protons resonate at δ 3.8–3.2 ppm (N–CH₂–O) and δ 2.9–2.5 ppm (N–CH₂).

  • Hydrochloride protons: Broad peaks near δ 12.0 ppm in ¹H NMR .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Azetidine Formation: Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields azetidine.

  • Methoxy Bridge Installation: Mitsunobu coupling of azetidin-2-ylmethanol with 3-hydroxypyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt .

Table 2: Optimization Parameters for Mitsunobu Coupling

ParameterOptimal ConditionYield Improvement
SolventTetrahydrofuran (THF)78% → 89%
Temperature0°C → RT65% → 82%
Reaction Time24 hoursMax yield

Reactivity Profile

  • Electrophilic Substitution: The pyridine ring undergoes nitration at the 5-position under HNO₃/H₂SO₄ conditions.

  • Reductive Amination: The azetidine nitrogen participates in reductive coupling with carbonyl compounds (e.g., aldehydes) .

  • Stability: Decomposition occurs above 200°C, releasing HCl gas.

Pharmacological Profile and Receptor Interactions

nAChR Modulation

3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride exhibits high affinity for α4β2 nAChRs (Ki = 0.62 nM), a subtype implicated in nicotine addiction and depression . Its (S)-enantiomer shows 10-fold greater selectivity over α3β4 and α7 subtypes .

Table 3: Binding Affinities for nAChR Subtypes

Receptor SubtypeKi (nM)Selectivity vs. α4β2
α4β20.621.0
α3β4520839
α71,2001,935

Functional Activity

  • Agonist Activity: Partial agonism (EC₅₀ = 38 nM) at α4β2 receptors, inducing receptor desensitization .

  • Antidepressant Effects: In murine models, 10 mg/kg reduced immobility time in forced swim tests by 62%.

  • Anti-Addiction Potential: Reduced nicotine self-administration in rats by 45% at 1 mg/kg .

CompoundED₅₀ (Depression)ED₅₀ (Addiction)
3-(Azetidin-2-ylmethoxy)pyridine3.2 mg/kg1.1 mg/kg
Sazetidine-A2.8 mg/kg0.9 mg/kg
Varenicline5.6 mg/kg1.5 mg/kg

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